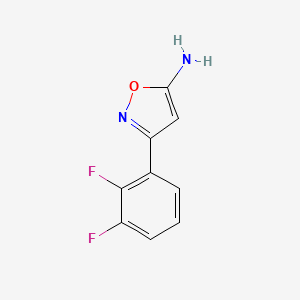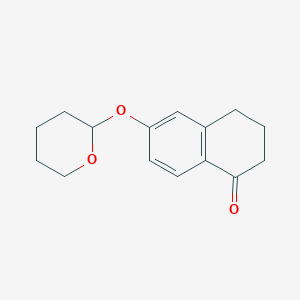
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile is an organic compound that features a fluorine atom, a pyridin-3-yloxy group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyridin-3-yloxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-fluoro-6-nitrobenzonitrile with pyridin-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as electronic or optical materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(pyridin-3-yloxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the pyridin-3-yloxy group can enhance the compound’s binding affinity and selectivity towards its target, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Another fluorinated benzonitrile with a trifluoromethyl group.
2-Amino-6-fluorobenzonitrile: A fluorinated benzonitrile with an amino group.
Uniqueness
2-Fluoro-6-(pyridin-3-yloxy)benzonitrile is unique due to the presence of the pyridin-3-yloxy group, which imparts distinct chemical properties and potential applications. The combination of the fluorine atom and the pyridin-3-yloxy group can enhance the compound’s reactivity and selectivity in various chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C12H7FN2O |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
2-fluoro-6-pyridin-3-yloxybenzonitrile |
InChI |
InChI=1S/C12H7FN2O/c13-11-4-1-5-12(10(11)7-14)16-9-3-2-6-15-8-9/h1-6,8H |
Clave InChI |
QGWNHEVSQBMBPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C#N)OC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)


![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)

![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)

